molecular formula C14H13N3O2S B12918572 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- CAS No. 116850-59-0

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)-

Cat. No.: B12918572
CAS No.: 116850-59-0
M. Wt: 287.34 g/mol
InChI Key: OTAKPFNZTKFBOY-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the naphthalenyl group contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with methylsulfonyl chloride to form an intermediate, which is then cyclized with hydrazine and formaldehyde to yield the desired triazole compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-phenyl-
  • 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)-

Uniqueness

Compared to similar compounds, 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

116850-59-0

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

4-methyl-3-methylsulfonyl-5-naphthalen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H13N3O2S/c1-17-13(15-16-14(17)20(2,18)19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

OTAKPFNZTKFBOY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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